molecular formula C25H22N4O4 B7711389 N-(4-acetamidophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(4-acetamidophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7711389
M. Wt: 442.5 g/mol
InChI Key: JWLGJLOADSOIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as ATOA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ATOA belongs to the class of oxadiazole derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of ATOA is not fully understood. However, it has been suggested that ATOA exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. ATOA has also been shown to inhibit the production of inflammatory cytokines and prostaglandins, which may contribute to its anti-inflammatory activity. ATOA has been suggested to exhibit its antifungal activity by inhibiting the growth of fungal cells and disrupting their membrane integrity.
Biochemical and Physiological Effects:
ATOA has been shown to exhibit low toxicity and high selectivity towards cancer cells. It has also been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and low clearance rates. ATOA has been shown to cross the blood-brain barrier, which may contribute to its potential use in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

ATOA has several advantages for lab experiments, including its high selectivity towards cancer cells, low toxicity, and good pharmacokinetic properties. However, ATOA has some limitations, including its low solubility in water and its relatively low yield of synthesis.

Future Directions

There are several future directions for the study of ATOA. One potential direction is to investigate its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Another potential direction is to investigate its potential use in the treatment of other inflammatory and neurodegenerative disorders. Further studies are also needed to optimize the synthesis methods and improve the yield of ATOA.

Synthesis Methods

ATOA has been synthesized using various methods, including the reaction of 2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid with acetic anhydride and ammonium acetate. Another method involves the reaction of 2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid with acetic anhydride and sodium acetate. The yield of ATOA obtained using these methods ranges from 30% to 70%.

Scientific Research Applications

ATOA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antifungal activities. ATOA has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, ATOA has been studied for its potential use as an antiviral agent.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4/c1-16-7-3-4-8-20(16)24-28-25(33-29-24)21-9-5-6-10-22(21)32-15-23(31)27-19-13-11-18(12-14-19)26-17(2)30/h3-14H,15H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLGJLOADSOIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Acetamidophenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide

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